Benzonitrile

Catalog No.
S582151
CAS No.
100-47-0
M.F
C7H5N
C6H5(CN)
C7H5N
M. Wt
103.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonitrile

CAS Number

100-47-0

Product Name

Benzonitrile

IUPAC Name

benzonitrile

Molecular Formula

C7H5N
C6H5(CN)
C7H5N

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H

InChI Key

JFDZBHWFFUWGJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#N

Solubility

1 to 5 mg/mL at 73° F (NTP, 1992)
0.02 M
In water, 2000 mg/L at 25 °C
Miscible with common organic solvents
Miscible with ethanol; very soluble in acetone, benzene; soluble in carbon tetrachloride
Solubility in water, g/100ml at 22 °C: 0.1-0.5 (poor)

Synonyms

Benzenecarbonitrile; Benzenenitrile; Benzoic Acid Nitrile; Benzonitril; Cyanobenzene; NSC 8039; Phenyl Cyanide

Canonical SMILES

C1=CC=C(C=C1)C#N

Solvent:

  • Benzonitrile's unique properties make it a valuable solvent in various research areas.
  • It is a polar aprotic solvent, meaning it has a slight positive charge on one end of the molecule and no hydrogen atoms bonded to electronegative atoms like oxygen or nitrogen.
  • This combination makes it a good solvent for various nonpolar and polar compounds, including polymers, pharmaceuticals, and natural products [Source: National Center for Biotechnology Information, PubChem, Benzonitrile, ].

Organic synthesis:

  • Benzonitrile serves as a crucial building block in organic synthesis due to its reactive cyano group (C≡N).
  • This functional group can undergo various transformations to create diverse organic molecules, including pharmaceuticals, dyes, and pesticides [Source: American Chemical Society, Benzonitrile, ].

Coordination chemistry:

  • Benzonitrile's ability to form complexes with transition metals makes it valuable in coordination chemistry research.
  • These complexes can act as catalysts in various chemical reactions or serve as models for understanding metal-ligand interactions in biological systems [Source: Royal Society of Chemistry, Benzonitrile, ].

Astrochemistry:

  • Recently, benzonitrile has gained interest in astrochemistry due to its detection in interstellar space.
  • Scientists believe it might serve as a tracer molecule for the presence of benzene, a crucial building block for complex organic molecules in the universe [Source: IOPscience, Benzonitrile as a Proxy for Benzene in the Cold ISM: Low-temperature Rate Coefficients for CN + C6H6, ].

Benzonitrile is an aromatic organic compound with the chemical formula C6H5CNC_6H_5CN. It is a colorless liquid characterized by a sweet, bitter almond odor. This compound is primarily utilized as a precursor in the synthesis of various chemicals, notably benzoguanamine, and serves as a solvent in laboratory settings. Benzonitrile is miscible with many organic solvents but is immiscible with water, making it a valuable solvent in organic chemistry applications .

Benzonitrile is a hazardous compound and should be handled with proper precautions. Here are some key safety concerns:

  • Toxicity: Benzonitrile is moderately toxic upon ingestion or inhalation. It can cause irritation of the respiratory system, eyes, and skin [].
  • Flammability: Benzonitrile is a combustible liquid with a flash point of 70 °C. It can ignite readily in the presence of heat or open flames [].
  • Reactivity: Benzonitrile can react violently with strong oxidizing agents [].

  • Hydrolysis: When reacted with amines, benzonitrile can yield N-substituted benzamides after hydrolysis .
  • Formation of Diphenylmethanimine: It can be converted to diphenylmethanimine via reaction with phenylmagnesium bromide, followed by methanolysis .
  • Coordination Complexes: Benzonitrile forms coordination complexes with transition metals that are soluble in organic solvents, such as PdCl2(PhCN)2PdCl_2(PhCN)_2, which are useful for synthetic intermediates due to their lability .

Benzonitrile exhibits biological activity that warrants attention. It has been noted for its potential toxicity; exposure can lead to symptoms such as headaches, nausea, and confusion due to its ability to enter the body through ingestion or skin absorption. Its metabolites include benzoic acid, which results from hydrolysis of the cyanide group . Additionally, benzonitrile has been detected in interstellar mediums, suggesting potential roles in astrochemistry .

Benzonitrile can be synthesized through various methods:

  • Ammoxidation of Toluene: The primary industrial method involves the reaction of toluene with ammonia and oxygen at temperatures ranging from 400 to 450 °C:
    C6H5CH3+32O2+NH3C6H5(CN)+3H2OC_6H_5CH_3+\frac{3}{2}O_2+NH_3\rightarrow C_6H_5(CN)+3H_2O
  • Dehydration of Benzamide: In laboratory settings, benzonitrile can also be produced by dehydrating benzamide or by using the Rosenmund–von Braun reaction with cuprous cyanide or sodium cyanide in dimethyl sulfoxide and bromobenzene .
  • Green Synthesis: Recent studies have explored greener synthesis methods using ionic liquids and various catalysts to enhance yields and reduce environmental impact .

Benzonitrile has a wide array of applications:

  • Solvent: It is commonly used as a solvent in organic synthesis due to its ability to dissolve many organic compounds.
  • Chemical Precursor: It serves as a precursor for numerous derivatives and organic building blocks, including 2-cyclopentylacetophenone and 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole .
  • Coordination Chemistry: Its ability to form coordination complexes makes it valuable in catalysis and synthetic chemistry .

Studies involving benzonitrile focus on its interactions with various biological systems and its toxicological effects. The compound's reactivity profile indicates that it can undergo hydrolysis under acidic conditions, producing benzoic acid. Furthermore, research into its metabolism reveals that aromatic hydroxylation is a significant pathway for its transformation within biological systems .

Several compounds share structural similarities with benzonitrile, each exhibiting unique properties and applications:

CompoundStructure TypeKey Features
AcetonitrileAliphatic nitrileUsed as a solvent; lower boiling point than benzonitrile.
PropionitrileAliphatic nitrileSimilar reactivity but less aromatic character; used in organic synthesis.
BenzamideAmideHydrolysis product of benzonitrile; used in pharmaceuticals.
Benzoic AcidCarboxylic acidHydrolysis product; widely used as a preservative.

Benzonitrile's aromatic nature distinguishes it from aliphatic nitriles like acetonitrile and propionitrile, impacting its solubility and reactivity profiles in

Physical Description

Benzonitrile appears as a clear colorless liquid with an almond-like odor. Flash point 161°F. Denser (at 8.4 lb / gal) than water and slightly soluble in water. Used as a specialty solvent and to make other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Liquid
Colorless oil

XLogP3

1.6

Boiling Point

375.3 °F at 760 mm Hg (NTP, 1992)
191.1 °C
190.7 °C at 760 mm Hg
190.7 °C

Flash Point

161 °F (NTP, 1992)
70 °C (158 def F) (Closed cup)
75 °C c.c.

Vapor Density

3.6 (NTP, 1992) (Relative to Air)
Vapor specific gravity: 3.6
Relative vapor density (air = 1): 3.6

Density

1.01 at 77 °F (USCG, 1999)
1.0093 g/cu cm at 15 °C
Relative density (water = 1): 1.0

LogP

1.56 (LogP)
log Kow = 1.56
1.56

Odor

Odor of volatile oil of almond

Melting Point

9 °F (NTP, 1992)
-12.7 °C
-12.82 °C
-12.8 °C

UNII

9V9APP5H5S

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal]

Use and Manufacturing

IDENTIFICATION: Benzonitrile is colorless oily liquid. It smells like almond and has a sharp taste. It dissolves in water. It may attack some plastics. USE: Benzonitrlie is used to make other chemicals, jet-fuel additive, in making rubber chemicals, in bleaching cotton, and as a solvent. EXPOSURE: People may be exposed to benzonitrile by breathing vapors when it is used as a solvent, car exhaust fumes or fumes from burning tires or automobile fires. Benzonitrile is a volatile component of baked potatoes, roasted filbert nuts, chickpeas, meat and some fish sauce. If benzonitrile is released to the environment, it can become a vapor in air at ordinary temperatures. It can be broken down in the air. Benzonitrile can move through soil. It is very soluble in water. It does not build up in aquatic organisms. Microbes in the soil and water will break down benzonitrile. RISK: Benzonitrile can irritate and burn skin and eyes. Inhaling it can irritate the nose and throat. Coughing and or shortness of breath can occur. Breathing in a high amount can cause build-up of fluid on the lungs. High exposure can also cause headache, nausea, vomiting, weakness, confusion, dizziness, tremors, convulsions, coma and death. It may affect the liver, kidneys and nervous system. Benzonitrile has not been tested for developmental or reproductive effects. The potential for benzonitrile to cause cancer in humans has not been assessed by the EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 12th Report on Carcinogens. (SRC)

Vapor Pressure

1 mm Hg at 82.8 °F ; 5 mm Hg at 131.5° F; 10 mm Hg at 156.6° F (NTP, 1992)
0.77 mmHg
0.768 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 102

Pictograms

Irritant

Irritant

Other CAS

100-47-0

Wikipedia

Benzonitrile

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Prepared by heating Na benzenesulfonate with NaCN or by adding benzenediazonium chloride solution to a hot aqueous NaCN solution containing CuSO4 and distilling.
From benzoic acid by heating with lead thiocyanate.
... The reaction of benzoic acid (or substituted benzoic acid) with urea at 220-240 °C in the presence of a metallic catalyst.
Benzonitrile can be produced in high yield by the vapor-phase catalytic ammoxidation of toluene.
For more Methods of Manufacturing (Complete) data for BENZONITRILE (6 total), please visit the HSDB record page.

General Manufacturing Information

All other chemical product and preparation manufacturing
Benzonitrile: ACTIVE

Analytic Laboratory Methods

Determination of benzonitrile in aqueous solution by using GLC with flame ionization detector. The estimated detection limit is 1 mg/L.
Benzonitrile can be determined by GC/MS using purge-and-trap techniques. The determination limit for most compounds by this technique is <10 ppb. Recovery and precision measurements demonstrated that the method provided semiquantitative analysis for this volatile hazardous substance.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic: Handle and store under inert gas.

Interactions

Benzonitrile was tested for anticonvulsant effect in mice and gave protection against pentylenetetrazole-induced convulsions.
The extent of cyanide liberation and the effect of carbon tetrachloride pretreatment on the mortality of /mice/ differed among nitriles. Benzonitrile toxicity was clearly enhanced.
When sodium thiosulfate was given in multiple injections, it protected mice against death by propionitrile.
The toxic mechanism of nitriles and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were dosed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles. /Nitriles/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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